

# Data Presentation: Quantitative Comparison of BRD9 Inhibitors

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## Compound of Interest

Compound Name: (2S,3R)-LP99

Cat. No.: B10814352

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The following tables summarize the key quantitative data for **(2S,3R)-LP99** and other well-characterized BRD9 inhibitors, offering a direct comparison of their potency and selectivity.

Table 1: Binding Affinity and Inhibitory Potency of BRD9 Inhibitors

Inhibitor	Target(s)	Assay Type	Parameter	Value	Reference(s)
(2S,3R)-LP99	BRD7/BRD9	ITC	Kd (BRD9)	99 nM	[1]
TR-FRET	IC50 (BRD9)	325 nM	[2]		
NanoBRET	IC50 (BRD9-H3.3)	5.1 $\mu$ M			
NanoBRET	IC50 (BRD9-H4)	6.2 $\mu$ M			
(2R,3S)-LP99 (inactive enantiomer)	-	ITC	Kd (BRD9)	No detectable binding	[1]
I-BRD9	BRD9	TR-FRET	pIC50 (BRD9)	7.3	[3]
NanoBRET	pIC50 (BRD9)	6.8			
BI-9564	BRD9	ITC	Kd (BRD9)	14 nM	[4]
AlphaScreen	IC50 (BRD9)	75 nM	[5]		
BI-7273	BRD7/BRD9	AlphaScreen	IC50 (BRD9)	19 nM	[3]

Table 2: Selectivity Profile of BRD9 Inhibitors

Inhibitor	Selectivity Highlight	Reference(s)
(2S,3R)-LP99	Selective for BRD7/9 over a panel of 48 bromodomains.	[1]
I-BRD9	>700-fold selective for BRD9 over the BET family and >200-fold over BRD7.	[3]
BI-9564	Highly selective for BRD9, with lower affinity for BRD7.	[4]
BI-7273	Potent dual inhibitor of BRD9 and BRD7.	[5][6]

## Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

### Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing a thermodynamic profile of the binding event.

Protocol:

- Sample Preparation:
  - Dialyze the purified BRD9 protein and the inhibitor against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.[7]
  - Determine the precise concentrations of the protein and inhibitor. A typical starting concentration is 10-20  $\mu$ M for the protein in the sample cell and 100-200  $\mu$ M for the inhibitor in the syringe.[7]
- Instrument Setup:
  - Set the experimental temperature (e.g., 25°C).

- Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.
- Titration:
  - Perform a series of small, sequential injections of the inhibitor into the sample cell.
  - Measure the heat released or absorbed after each injection.
- Data Analysis:
  - Integrate the heat-flow peaks to obtain the heat per injection.
  - Fit the data to a suitable binding model to determine the dissociation constant ( $K_d$ ), binding enthalpy ( $\Delta H$ ), and stoichiometry ( $n$ ).<sup>[8]</sup>

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a proximity-based assay used to measure the binding of an inhibitor to its target protein.

Protocol:

- Reagents:
  - Terbium (Tb)-labeled donor (e.g., anti-GST antibody).
  - Dye-labeled acceptor (e.g., a fluorescently labeled ligand or peptide).
  - GST-tagged BRD9 protein.
  - Biotinylated histone peptide substrate.
- Assay Procedure:
  - In a 384-well plate, incubate the inhibitor at various concentrations with GST-BRD9 and the biotinylated histone peptide in the assay buffer.

- Add the Tb-labeled anti-GST antibody (donor) and streptavidin-labeled acceptor.
- After incubation, measure the TR-FRET signal using a plate reader with appropriate filters for donor and acceptor emission.
- Data Analysis:
  - Calculate the TR-FRET ratio (acceptor emission / donor emission).
  - Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.[\[9\]](#)

## NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures inhibitor binding to a target protein within intact cells.

Protocol:

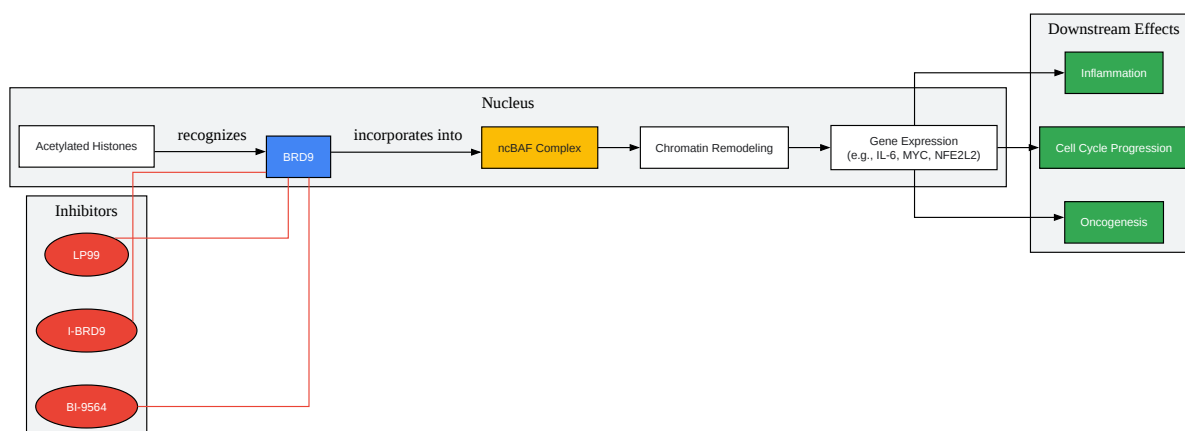
- Cell Preparation:
  - Transfect cells (e.g., HEK293) with a plasmid encoding a NanoLuc®-BRD9 fusion protein.
- Assay Procedure:
  - Add the NanoBRET™ tracer, which binds to BRD9, to the cells.
  - Add varying concentrations of the test inhibitor.
  - Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
- Measurement:
  - Measure the bioluminescence (donor) and fluorescence (acceptor) signals using a luminometer.
- Data Analysis:
  - Calculate the NanoBRET™ ratio. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.

- Plot the ratio against the inhibitor concentration to determine the cellular IC50 value.[10]

## Mandatory Visualization

### BRD9 Signaling Pathway

BRD9 is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. It recognizes acetylated lysine residues on histones, leading to changes in chromatin structure and gene expression. BRD9 has been shown to regulate the expression of genes involved in inflammation, cell cycle, and oncogenesis.[11][12]

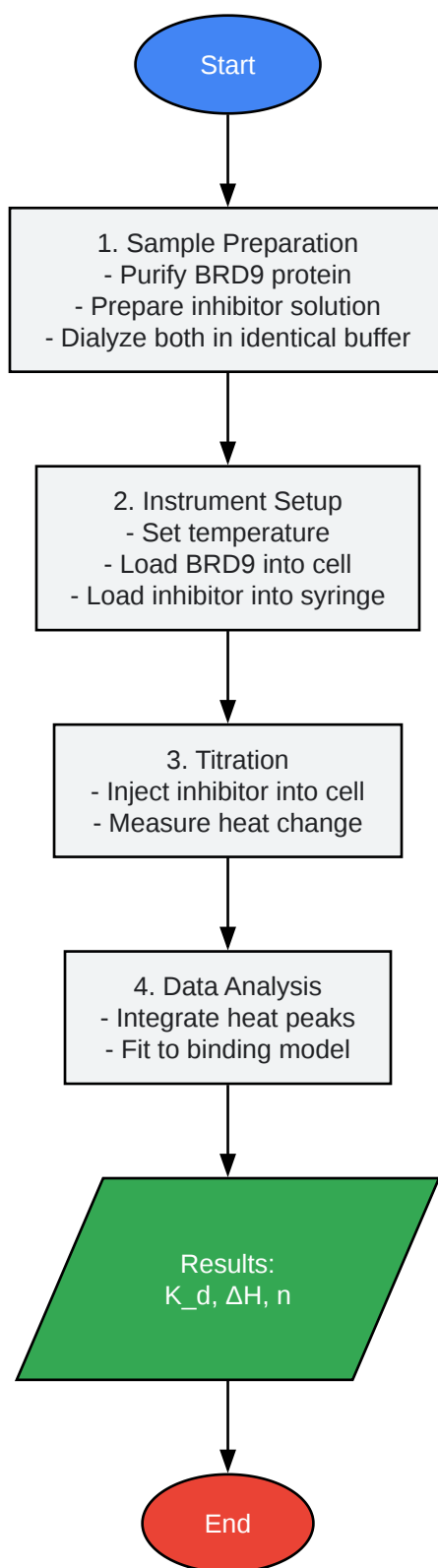


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Caption: BRD9 signaling pathway and points of inhibition.

## Experimental Workflow: Isothermal Titration Calorimetry (ITC)

The following diagram illustrates the typical workflow for an ITC experiment to determine the binding affinity of an inhibitor to BRD9.



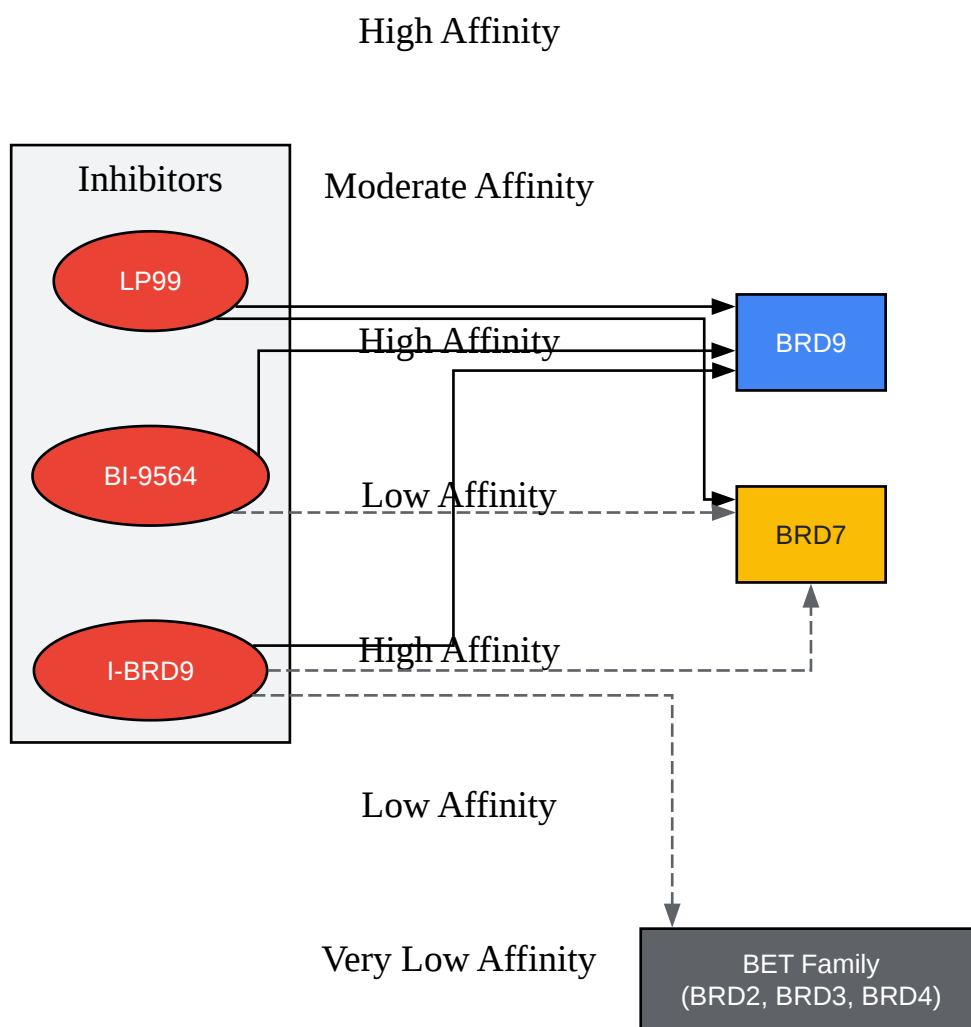
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Caption: Workflow for Isothermal Titration Calorimetry.



## Logical Relationship: Inhibitor Selectivity

This diagram illustrates the differing selectivity profiles of the compared BRD9 inhibitors.



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Caption: Selectivity profiles of BRD9 inhibitors.

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